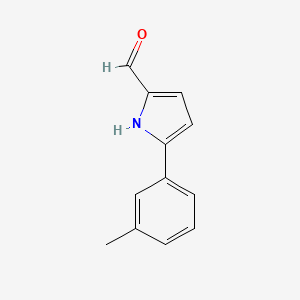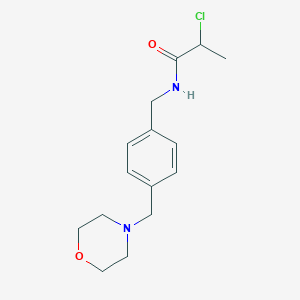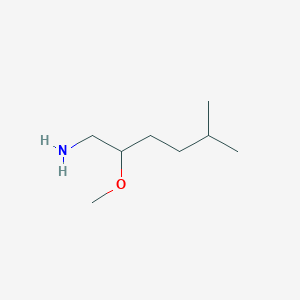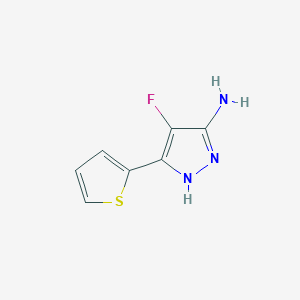
Methyl 3-hydroxy-2,4-dimethylpent-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-2,4-dimethylpent-4-enoate is an organic compound with the molecular formula C8H14O3 It is a derivative of pentenoic acid and is characterized by the presence of a hydroxyl group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2,4-dimethylpent-4-enoate can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-buten-1-ol with trimethyl orthoacetate in the presence of a catalyst such as phenol. The reaction is typically carried out by heating the mixture to around 95°C for 2-3 hours to remove methanol, followed by further heating to 140°C for an additional 20 hours to complete the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Methyl 3-hydroxy-2,4-dimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 3-oxo-2,4-dimethylpent-4-enoate.
Reduction: Formation of 3-hydroxy-2,4-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Methyl 3-hydroxy-2,4-dimethylpent-4-enoate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a building block in the development of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, including insecticides and herbicides.
作用機序
The mechanism of action of methyl 3-hydroxy-2,4-dimethylpent-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones.
類似化合物との比較
Similar Compounds
Methyl 2,2-dimethylpent-4-enoate: This compound has a similar structure but lacks the hydroxyl group present in methyl 3-hydroxy-2,4-dimethylpent-4-enoate.
Methyl 3,3-dimethylpent-4-enoate: Another similar compound, differing in the position of the methyl groups.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methyl ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
methyl 3-hydroxy-2,4-dimethylpent-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h6-7,9H,1H2,2-4H3 |
InChIキー |
KXKXNCOMNMEEBL-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=C)C)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13322342.png)
![5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B13322343.png)
![2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13322351.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322360.png)


![9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13322371.png)
![Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B13322374.png)

![2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid](/img/structure/B13322377.png)



